3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₂ClNS. It is a derivative of aniline, featuring a chloro and methyl substitution on the benzene ring and a thiophen-2-ylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-methylaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Nucleophilic Substitution: The amine is then reacted with thiophen-2-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro or nitro groups if present.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiophen-2-ylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methyl-N-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of thiophen-2-ylmethyl.
4-methyl-N-(thiophen-2-ylmethyl)aniline: Lacks the chloro substitution on the benzene ring.
3-chloro-N-(thiophen-2-ylmethyl)aniline: Lacks the methyl substitution on the benzene ring.
Uniqueness
3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline is unique due to the combined presence of chloro, methyl, and thiophen-2-ylmethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H12ClNS |
---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H12ClNS/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
AVWWLLATQUEOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CS2)Cl |
Origin of Product |
United States |
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